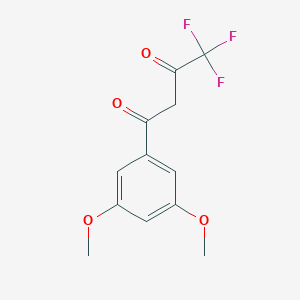

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

Description

Systematic Nomenclature and Molecular Descriptors

The IUPAC name 1-(3,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione reflects the compound’s structural features. The core consists of a benzene ring substituted with two methoxy (–OCH₃) groups at the 3 and 5 positions and a β-diketone moiety bearing a trifluoromethyl (–CF₃) group. The molecular formula C₁₂H₁₁F₃O₄ corresponds to a molecular weight of 276.21 g/mol .

Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₄ | |

| Molecular Weight | 276.21 g/mol | |

| SMILES | COC1=CC(OC)=CC(C(=O)CC(=O)C(F)(F)F)=C1 | |

| InChIKey | Not publicly available | – |

The β-diketone group (C(=O)CC(=O)) introduces conjugation, while the trifluoromethyl group enhances electrophilicity. The methoxy substituents donate electron density via resonance, activating the aromatic ring toward electrophilic substitution.

Crystallographic and Spectroscopic Characterization

Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures such as 3,5-dimethoxybenzoyl chloride exhibit planar aromatic rings with bond angles consistent with methoxy substitution. The trifluoromethyl group’s steric and electronic effects likely induce slight distortions in the diketone moiety’s geometry.

Spectroscopic Features

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The methoxy protons resonate as a singlet near δ 3.8 ppm (integration: 6H). Aromatic protons appear as a triplet near δ 6.7–7.1 ppm due to coupling with adjacent methoxy groups.

- ¹³C NMR : The carbonyl carbons (C=O) are observed near δ 190–200 ppm , while the trifluoromethyl carbon resonates near δ 120 ppm (quartet, J = 280 Hz).

Infrared (IR) Spectroscopy

Strong absorptions at 1,680–1,720 cm⁻¹ (C=O stretching) and 1,100–1,200 cm⁻¹ (C–F stretching) confirm the diketone and trifluoromethyl groups.

Mass Spectrometry

The molecular ion peak at m/z 276 aligns with the molecular weight. Fragment ions at m/z 231 (loss of –CF₃) and m/z 163 (cleavage of the diketone chain) are characteristic.

Electronic Effects of Methoxy and Trifluoromethyl Substituents

Methoxy Groups

The methoxy substituents donate electron density via resonance, activating the aromatic ring toward electrophilic attack. This electron-donating effect stabilizes intermediates in reactions such as Friedel-Crafts acylation.

Trifluoromethyl Group

The –CF₃ group withdraws electron density through inductive effects, polarizing the β-diketone moiety and enhancing its electrophilicity. This polarization facilitates nucleophilic additions at the carbonyl centers.

Synergistic Effects

The juxtaposition of electron-donating (methoxy) and electron-withdrawing (–CF₃) groups creates a polarized electronic environment. For example, the aromatic ring’s 4-position becomes electron-rich, while the diketone chain becomes electron-deficient, enabling regioselective reactions.

Table: Electronic Parameters of Substituents

| Substituent | Electronic Effect | Hammett σₚ Value |

|---|---|---|

| Methoxy (–OCH₃) | Electron-donating | –0.27 |

| Trifluoromethyl (–CF₃) | Electron-withdrawing | +0.54 |

This electronic duality makes the compound a versatile intermediate in synthesizing fluorinated aromatic ketones.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-8-3-7(4-9(5-8)19-2)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZAPIKIWLGQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone typically involves the reaction of 3,5-dimethoxybenzoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

Organic Synthesis

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex structures.

- Condensation Reactions : It is utilized in Claisen condensation reactions to create β-keto esters and other derivatives.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Michael Addition | Addition to α,β-unsaturated carbonyls | β-keto acids |

| Claisen Condensation | Reaction with esters or ketones | β-keto esters |

| Aldol Condensation | Self-condensation or with aldehydes | α-hydroxy ketones |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics:

- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance biological activity by improving lipophilicity.

- Antimicrobial Properties : Research suggests that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Materials Science

In materials chemistry, this compound is used in the development of functional materials:

- Polymer Synthesis : The compound can be utilized as a monomer or cross-linking agent in polymer chemistry to create films and coatings with enhanced properties.

- Photoinitiators : It has been explored as a photoinitiator in UV-curable coatings due to its ability to generate free radicals upon exposure to light.

Table 2: Applications in Materials Science

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Monomer or cross-linker for polymers | Improved mechanical properties |

| Coatings | UV-curable coatings | Faster curing times and durability |

| Photoinitiators | Generates free radicals under UV light | Efficient polymerization |

Mechanism of Action

The mechanism by which 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physical Properties

The following table compares key physical and structural properties of 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone with related trifluoroacetone derivatives:

Key Observations:

- Molecular Weight : The target compound shares the same molecular weight (248.20 g/mol) as its 3,4-dimethoxy isomer, highlighting the role of substituent positioning on properties.

- Melting Points: The 2-thenoyl derivative has a lower melting point (42.33°C) than other analogs, likely due to reduced symmetry and weaker intermolecular forces.

Functional and Reactivity Differences

- Electron-Withdrawing Effects: The trifluoroacetone core increases the acidity of the carbonyl group, facilitating metal chelation. This property is critical in applications like lanthanide complexation, as seen in europium-based nanocomposites.

- Methoxy Groups: The 3,5-dimethoxy substitution may improve binding affinity in biological systems, as seen in IPR19’s interaction with enzymatic targets.

Biological Activity

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone is a compound of interest due to its potential biological activities. This article aims to review the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H11F3O4

- Molecular Weight : 292.21 g/mol

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The trifluoroacetone moiety can act as a Michael acceptor, modifying nucleophilic sites on proteins and inhibiting their function.

- Antioxidant Properties : The methoxy groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Effects

Research indicates several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for different cell lines ranged from 15 to 25 µM.

- Anti-inflammatory Effects : Preliminary data suggest that it can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Cytotoxicity | IC50 values (15-25 µM) on cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound was tested using the disc diffusion method and showed significant zones of inhibition compared to control groups.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, the cytotoxic effects were assessed on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What are the key synthetic routes for 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,5-dimethoxybenzoyl chloride with trifluoroacetone derivatives under anhydrous conditions. Catalytic methods using palladium or copper may enhance yield in cross-coupling reactions. Characterization relies on H/F NMR and FTIR to confirm the trifluoromethyl group and aromatic methoxy signals .

Q. How is the purity of this compound validated in experimental settings?

Purity is assessed using HPLC with UV detection (λ ~254 nm) and GC-MS for volatile impurities. Mass spectrometry (HRMS) confirms molecular weight (CHFO, theoretical MW 276.21). Residual solvents are quantified via headspace GC, adhering to ICH guidelines .

Q. What safety precautions are critical during handling?

The compound may cause skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Store at ambient temperatures away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in coordination chemistry?

The electron-withdrawing trifluoromethyl and electron-donating methoxy groups create a polarized β-diketonate structure, ideal for forming stable metal complexes. DFT studies suggest strong chelation with lanthanides (e.g., Eu) via the diketone oxygen atoms, enhancing luminescence properties. X-ray crystallography of analogous complexes (e.g., Eu[1-(2-naphthoyl)-3,3,3-trifluoroacetone]) reveals distorted octahedral geometries .

Q. What role does it play in designing luminescent nanomaterials?

As a ligand, it enables energy transfer to lanthanide ions in upconversion nanoparticles (e.g., GdO:Yb,Er). The methoxy groups improve solubility in hydrophobic matrices, while the trifluoromethyl moiety reduces non-radiative decay. Applications include bioimaging probes with >200 nm Stokes shifts and pH-sensitive nanosensors .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies in C NMR shifts (e.g., carbonyl carbons) arise from solvent effects or dynamic keto-enol tautomerism. Use low-temperature NMR (−40°C) to stabilize the keto form. Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate assignments. Solvent polarity adjustments (e.g., DMSO vs. CDCl) may also align experimental and theoretical data .

Q. What strategies optimize its use in catalytic asymmetric synthesis?

Chiral derivatives of the compound act as ligands in asymmetric catalysis. For example, modifying the methoxy groups with bulky substituents (e.g., tert-butyl) enhances enantioselectivity in aldol reactions. Kinetic studies (Eyring plots) reveal ΔG‡ < 80 kJ/mol for coordination-controlled pathways, favoring R-configuration products .

Methodological Considerations

Q. How is its stability profiled under varying experimental conditions?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. LC-MS identifies degradation products (e.g., demethylated analogs). For photostability, exposure to UV light (365 nm) induces cleavage of the trifluoromethyl group, monitored via F NMR .

Q. What analytical techniques differentiate it from structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.